molecular formula C8H8BrNO2 B2818307 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid CAS No. 1781708-89-1

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No.: B2818307
CAS No.: 1781708-89-1
M. Wt: 230.061
InChI Key: UPMRPDZHVMYLTC-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by a pyrrolizine ring system substituted with a bromine atom and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is utilized in various scientific research fields, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRPDZHVMYLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781708-89-1
Record name 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
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